4-Methoxy-1h-pyrazol-3-amine
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Overview
Description
4-Methoxy-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a methoxy group at the 4-position and an amino group at the 3-position. Pyrazole derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
4-Methoxy-1h-pyrazol-3-amine is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable and devastating, affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets through a mechanism that is yet to be fully understood. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various pathways, including wnt-dependent signaling
Pharmacokinetics
A study on similar pyrazole/1,2,4-oxadiazole conjugate ester derivatives predicted their pharmacokinetic properties, including admet, through an in silico method . This suggests that similar methods could be used to predict the pharmacokinetics of this compound.
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . Specifically, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives bearing a free amino group at the 3, 4, or 5 position (namely, 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively) are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Cellular Effects
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Temporal Effects in Laboratory Settings
It is known that pyrazoles are stable compounds .
Dosage Effects in Animal Models
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Metabolic Pathways
It is known that pyrazoles can present two isomeric structures: 1H-pyrazolo and 2H-pyrazolo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine hydrate with 4-methoxy-3-oxobutanenitrile under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or methanol as a solvent at reflux temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-nitro-1H-pyrazol-3-amine.
Reduction: Formation of 4-methoxy-1H-pyrazol-3-hydrazine.
Substitution: Formation of 4-substituted-1H-pyrazol-3-amine derivatives.
Scientific Research Applications
4-Methoxy-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties
Comparison with Similar Compounds
3-Amino-1H-pyrazole: Lacks the methoxy group, leading to different reactivity and biological activity.
4-Methyl-1H-pyrazol-3-amine: Substituted with a methyl group instead of a methoxy group, affecting its chemical properties.
4-Chloro-1H-pyrazol-3-amine:
Uniqueness: 4-Methoxy-1H-pyrazol-3-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methoxy-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODVFGWSULLZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151521-87-8 |
Source
|
Record name | 4-methoxy-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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